Franol

Asthma Bronchodilation Pulmonary Function

Generic substitution of Franol with isolated theophylline or ephedrine risks under- or over-dosing due to documented bioavailability differences (77-97% relative to Franol). As a well-characterized fixed-dose combination bronchodilator, Franol serves as an essential reference standard for bioequivalence studies and a validated positive control in bronchodilator R&D. • FEV1 increase of 20.8% at 2.5 h - reproducible dose-dependent bronchodilation for assay validation • Documented pharmacokinetic profile enabling standardized dosing in comparative bioavailability protocols • Historical comparator for retrospective asthma outcome studies, including mechanical ventilation risk assessment in status asthmaticus

Molecular Formula C39H50N7NaO11
Molecular Weight 815.8 g/mol
CAS No. 8058-86-4
Cat. No. B1260259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFranol
CAS8058-86-4
Synonymsfranol
Molecular FormulaC39H50N7NaO11
Molecular Weight815.8 g/mol
Structural Identifiers
SMILESCCC1(C(=O)NC(=O)[N-]C1=O)C2=CC=CC=C2.CC(C(C1=CC=CC=C1)O)NC.CN1C2=C(C(=O)N(C1=O)C)NC=N2.COC1=CC=CC=C1OCC(CO)O.O.[Na+]
InChIInChI=1S/C12H12N2O3.C10H15NO.C10H14O4.C7H8N4O2.Na.H2O/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;1-8(11-2)10(12)9-6-4-3-5-7-9;1-13-9-4-2-3-5-10(9)14-7-8(12)6-11;1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;;/h3-7H,2H2,1H3,(H2,13,14,15,16,17);3-8,10-12H,1-2H3;2-5,8,11-12H,6-7H2,1H3;3H,1-2H3,(H,8,9);;1H2/q;;;;+1;/p-1/t;8-,10-;;;;/m.0..../s1
InChIKeyFRSADJTWTDJRBY-IWPMNCBDSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Franol Overview: Fixed-Dose Bronchodilator


Franol (CAS 8058-86-4) is a fixed-dose combination bronchodilator composed of theophylline, an adenosine receptor antagonist, and ephedrine, a sympathomimetic amine, historically formulated with or without phenobarbital [1]. It is used for the symptomatic relief of asthma and reversible bronchospasm [2]. The product is a classic example of a multi-component oral bronchodilator with distinct pharmacodynamic and pharmacokinetic properties compared to modern single-agent therapies.

Model context Asthma exacerbation research with reversible airways obstruction
Comparator role Fixed-dose oral bronchodilator control for endpoint assessment
Reference standard Bioavailability comparator for sustained-release theophylline products

Franol Substitution: Bioavailability and Risks


Generic substitution of Franol with isolated theophylline or ephedrine is not supported by clinical evidence. The fixed-dose combination provides a unique pharmacodynamic profile: the addition of ephedrine to theophylline does not improve efficacy but significantly increases the incidence of adverse effects [1]. Furthermore, Franol's bioavailability differs substantially from other sustained-release theophylline formulations, with relative bioavailability ranging from 77% to 97% compared to Franol, potentially leading to under- or over-dosing if interchanged without adjustment [2]. These findings underscore the necessity of direct clinical evidence when considering Franol or its alternatives.

Pharmacodynamic mismatch: Ephedrine addition alters sympathomimetic endpoint contribution; theophylline alone cannot replicate combined profile.

Bioavailability variability: Non-reference sustained-release theophylline products show significant relative F differences; exposure-model endpoints may shift without adjustment.

Tolerability endpoint profile: Reported combination may not improve bronchodilation endpoint over theophylline; tolerability endpoints may differ (class-level).

Franol Head-to-Head Evidence


Placebo-Controlled Bronchodilation

In a double-blind, placebo-controlled trial in 30 asthmatic patients, Franol (2 tablets) produced a peak increase in FEV1 of 20.8% and PEFR of 22.3% at 2.5 hours, compared to placebo changes of 5.4% and 5.9%, respectively [1]. One tablet resulted in a 7.5% increase in FEV1 and 7.9% increase in PEFR at the same time point [1].

Acute FEV1 Response
Trial context
+20.8% (2 tab) vs. +5.4% (placebo)
Reported endpoint change
Placebo-controlled, n=30, 2.5h post-dose
Asthma Bronchodilation Pulmonary Function

Theophylline Monotherapy Comparison

Later research concluded that the theophylline-ephedrine combination in Franol is no more effective for asthma than theophylline alone, but it is associated with a higher incidence of side effects [1]. This conclusion is based on a synthesis of clinical studies and is a key differentiator when considering therapeutic options.

Monotherapy Comparison
Class-level inference
Combination not superior; higher tolerability endpoint incidence reported
Tolerability endpoint review
Aggregated clinical evidence; data to verify
Theophylline Ephedrine Combination Therapy Adverse Effects

Tedral Comparator: Phenobarbital Omission

Franol is a fixed-dose combination of theophylline and ephedrine, while Tedral includes the additional component phenobarbital [1]. Historical data indicate both formulations were used for asthma, and a study on status asthmaticus found a history of taking either franol or tedral was associated with a low risk for mechanical ventilation [2]. Franol represents the later, barbiturate-free iteration of this combination class.

Tedral Composition Comparison
Class-level inference
Both associated with low mechanical ventilation endpoint; Franol lacks phenobarbital
Formulation context
Retrospective, 560 status asthmaticus episodes
Fixed-Dose Combination Phenobarbital Asthma Drug Development

Bioavailability vs. Sustained-Release Theophylline

In a comparative steady-state bioavailability study, the relative oral bioavailability (%F) of three sustained-release theophylline preparations compared to Franol was determined. Theo-Dur showed 97% (90% CI: 93-106), Uni-Dur showed 85% (79-96), and Xanthium showed 77% (72-87) relative to Franol [1]. These differences are statistically significant and clinically relevant.

Relative Oral Bioavailability
Cross-study comparable
Theo-Dur 97% (90% CI 93–106); Uni-Dur 85% (79–96); Xanthium 77% (72–87)
Bioequivalence endpoint context
Steady-state, n=10, 400 mg once-daily
Bioavailability Sustained-Release Theophylline Pharmacokinetics

Franol Research and Procurement Applications


Acute Bronchodilator Testing in Asthma

Franol's dose-dependent bronchodilation, quantified as a 20.8% increase in FEV1 at 2.5 hours, makes it a suitable positive control or active comparator in studies evaluating novel oral bronchodilators for acute asthma exacerbations [1]. Its well-characterized pharmacokinetic profile allows for standardized dosing in research settings.

Theophylline Bioavailability Reference Standard

Given the established relative bioavailability data for other theophylline products, Franol serves as a reference standard in comparative bioavailability and bioequivalence studies [2]. This is crucial for regulatory submissions and formulation development of generic theophylline products.

Historical Comparator for Asthma Studies

Due to its historical use and documented association with reduced mechanical ventilation risk in status asthmaticus, Franol can be used as a comparator in retrospective studies examining long-term outcomes in asthma patients [3]. This aids in understanding the real-world effectiveness of legacy combination therapies.

Combination Bronchodilator Pharmacodynamics Tool

Franol exemplifies the pharmacodynamic and pharmacokinetic principles of fixed-dose combination bronchodilators. Its profile—comparable efficacy to monotherapy but with increased side effects—serves as a case study in risk-benefit analysis for pharmacology and clinical pharmacy education [1].

Application
Selection Property
Validation Focus
Asthma model bronchodilator studies
Fixed-dose oral bronchodilator comparator
FEV1/PEFR endpoint responsiveness
Theophylline bioequivalence research
Established relative bioavailability profile
Comparative exposure-model endpoints
Retrospective asthma outcome research
Documented historical usage data
Reported mechanical ventilation endpoint incidence
Combination pharmacodynamics case study
Known endpoint and tolerability profile
Endpoint risk-benefit analysis context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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